molecular formula C15H15N5 B107595 SI-2

SI-2

Cat. No.: B107595
M. Wt: 265.31 g/mol
InChI Key: JNNXERNBPXXNLK-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SI-2 is an inhibitor of steroid receptor coactivator 3 (SRC-3). It has been shown to selectively reduce the transcriptional activities and the protein concentrations of SRC-3 in cells through direct physical interactions with SRC-3. This compound induces death in various breast cancer cells with IC50 values of 3-20 nM without affecting normal cell viability. At 2 mg/kg, this compound can also inhibit primary tumor growth and reduce SRC-3 protein levels in an MDA-MB-468 breast cancer mouse model.

Mechanism of Action

Target of Action

SI-2, also known as 1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine or 1-Methyl-2-(2-(1-(pyridin-2-yl)ethylidene)hydrazineyl)-1H-benzo[d]imidazole, is a highly promising SRC-3 inhibitor . SRC-3, also known as Steroid Receptor Coactivator-3, is a protein that in humans is encoded by the NCOA3 gene. It is a transcriptional coactivator that can interact with nuclear hormone receptors to enhance their transcriptional activator functions.

Mode of Action

This compound interacts with its primary target, SRC-3, to inhibit its function . This interaction results in the reduction of the transcriptional activities and the protein concentrations of SRC-3 in cells .

Result of Action

The primary result of this compound’s action is the induction of breast cancer cell death . By inhibiting SRC-3, this compound disrupts the normal functioning of these cells, leading to their death. This makes this compound a potential therapeutic agent for breast cancer.

Properties

IUPAC Name

1-methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5/c1-11(12-7-5-6-10-16-12)18-19-15-17-13-8-3-4-9-14(13)20(15)2/h3-10H,1-2H3,(H,17,19)/b18-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNXERNBPXXNLK-WOJGMQOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC2=CC=CC=C2N1C)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=NC2=CC=CC=C2N1C)/C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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